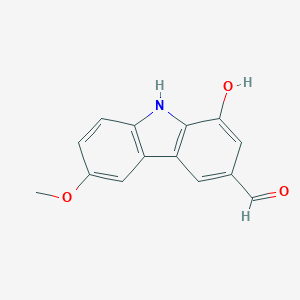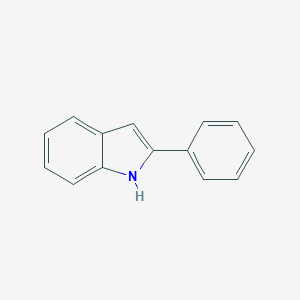
2-Phenylindole
概要
説明
2-Phenylindole is an organic compound . It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 . This chemical is used as a stabilizer in PVC-plastic products. It is used to make herbicides and is widely used in making perfumes and dyes .
Synthesis Analysis
2-Phenylindole is prepared by condensing phenylhydrazine and acetophenone, and then closing the ring in the presence of zinc chloride . Alternatively, it can be prepared by heating bromoacetophenone with excess aniline, or heating N-(2-methylphenyl)benzamide and sodium ethoxide at 360-380℃ in isolation from air .Molecular Structure Analysis
The molecular formula of 2-Phenylindole is C14H11N . The structure of 2-Phenylindole includes a pyrrole ring fused to a benzene ring .Chemical Reactions Analysis
2-Phenylindole is used as a reactant for the preparation of various compounds. It is used in the synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . It is also used in the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, organic light emitting diodes (OLEDs), anti-inflammatory agents, potential cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors, agents for cancer and malaria therapy, antifungal and antibacterial agents, and fluorescent probes .Physical And Chemical Properties Analysis
2-Phenylindole has a molar mass of 193.249 g·mol−1 . It has a melting point of 188-190 °C and a boiling point of 250 °C/10 mmHg . It is a powder in form and its color ranges from off-white to beige or slightly green .科学的研究の応用
2-Phenylindole: A Comprehensive Analysis of Scientific Research Applications
Anti-inflammatory Agents: 2-Phenylindole has been identified as a potential anti-inflammatory agent. Its properties allow it to be considered for use in treatments aimed at reducing inflammation in various medical conditions .
Antifungal Applications: This compound also shows promise as an antifungal agent. It could be utilized in the development of treatments against fungal infections, providing an alternative to current antifungal medications .
Antibacterial Properties: Research indicates that 2-Phenylindole can be effective as an antibacterial agent, suggesting its use in combating bacterial infections and as a potential antibiotic .
Organic Light Emitting Diodes (OLEDs): In the field of electronics, 2-Phenylindole is used in the preparation of OLEDs. Its properties contribute to the development of displays with high color quality and luminance .
Anticancer Immunomodulators: There is potential for 2-Phenylindole to be used in the synthesis of anticancer immunomodulators, which could play a role in cancer treatment by modulating the immune response .
Medicinal Chemistry: Within medicinal chemistry, 2-Phenylindole has a broad range of biological potential, including antiviral and anti-proliferative properties, making it a compound of interest for pharmaceutical research and drug development .
作用機序
Target of Action
2-Phenylindole, also known as 2-PHENYL-1H-INDOLE, is an organic compound that serves as the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs). These include zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 . Therefore, the primary targets of 2-Phenylindole are estrogen receptors.
Mode of Action
As a selective estrogen receptor modulator, 2-Phenylindole binds to estrogen receptors, mimicking the effects of estrogen in some parts of the body, such as the breasts and uterus, while having anti-estrogen effects in other parts of the body . The exact interaction between 2-Phenylindole and its targets is still under investigation.
Biochemical Pathways
The biochemical pathways affected by 2-Phenylindole are those related to estrogen signaling. By binding to estrogen receptors, 2-Phenylindole can influence the transcription of genes regulated by these receptors, thereby affecting various cellular processes . The downstream effects of this modulation depend on the specific tissues and cells involved.
Pharmacokinetics
Like other serms, it is likely to be well-absorbed orally and metabolized primarily in the liver . Its bioavailability would be influenced by factors such as the formulation of the drug, the patient’s metabolic rate, and potential interactions with other medications.
Result of Action
The molecular and cellular effects of 2-Phenylindole’s action would depend on the specific context in which it is used. For example, in the context of breast cancer treatment, its anti-estrogenic effects could inhibit the growth of estrogen receptor-positive cancer cells . In contrast, in the context of osteoporosis treatment, its estrogenic effects could help to maintain bone density .
Action Environment
The action, efficacy, and stability of 2-Phenylindole can be influenced by various environmental factors. For example, the presence of other medications could affect its absorption and metabolism, potentially altering its effectiveness . Additionally, factors such as the patient’s age, sex, and overall health status could influence how well the drug works and how it is tolerated .
Safety and Hazards
2-Phenylindole is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLLJCACIRKBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63467-59-4 (potassium salt) | |
| Record name | alpha-Phenylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8061343 | |
| Record name | 2-Phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 1H-Indole, 2-phenyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10189 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
948-65-2 | |
| Record name | 2-Phenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD44HV3P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


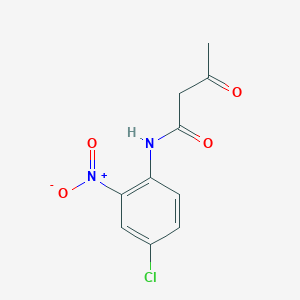
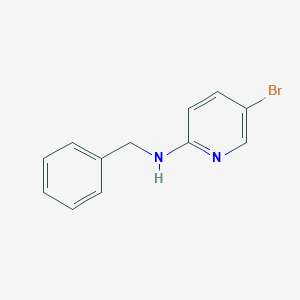
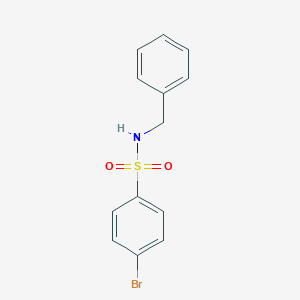


![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)
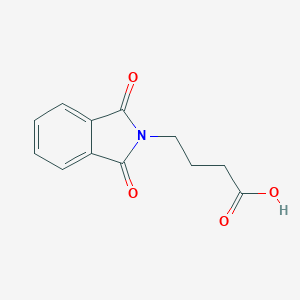
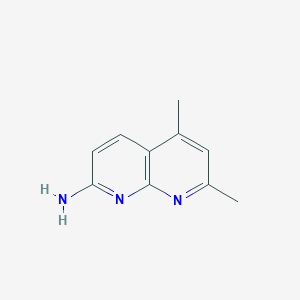

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)
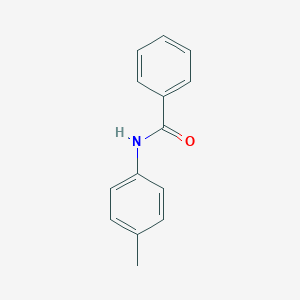
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
